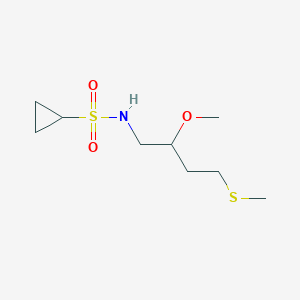

![molecular formula C6H6N4O B2959829 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one CAS No. 21230-41-1](/img/structure/B2959829.png)

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

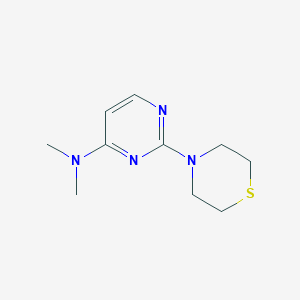

“2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” involves the use of the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis strategies and approaches to these derivatives have been reported in comprehensive data from 2017 to 2021 .Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is characterized by the presence of the pyrazolo[3,4-d]pyrimidine scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” are primarily associated with its role as a CDK2 inhibitor . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .Scientific Research Applications

1. CDK2 Inhibitors for Cancer Treatment

- Application Summary : The compound is used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment that selectively target tumor cells .

- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

2. Antiproliferative Activity Against Human Tumor Cell Lines

- Application Summary : The compound is used in the creation of a novel series of pyrazolo [3,4-d]pyrimidine derivatives that have been evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

3. BTK Inhibitors for Mantle Cell Lymphoma

- Application Summary : The compound is used in the design and evaluation of a novel class of pyrazolopyrimidine-based BTK inhibitors in mantle cell lymphoma (MCL) cell lines .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The target compounds had made great progress in improvement of antiproliferative activity compared to the lead compound .

4. CBS-1 for Lung Adenocarcinoma

- Application Summary : CBS-1, a derivative of the compound, has shown significant tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : CBS-1 significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR and western blot analysis .

4. CBS-1 for Lung Adenocarcinoma

- Application Summary : CBS-1, a derivative of the compound, has shown significant tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : CBS-1 significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR and western blot analysis .

Future Directions

The future directions for “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research could also be conducted to explore its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name |

2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXDLPBLGCAUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=O)NC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

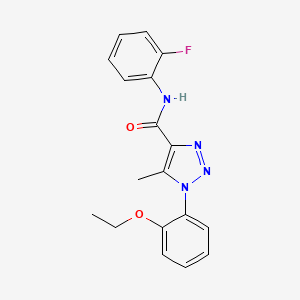

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

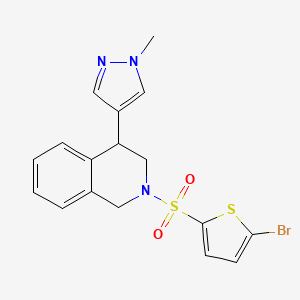

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)

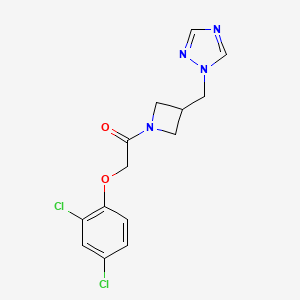

![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)